molecular formula C16H22FN3O4 B13937313 tert-Butyl 4-(5-fluoro-6-(methoxycarbonyl)pyridin-3-yl)piperazine-1-carboxylate

tert-Butyl 4-(5-fluoro-6-(methoxycarbonyl)pyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B13937313
M. Wt: 339.36 g/mol
InChI Key: AHQSZGBODVLYMP-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 4-[5-fluoro-6-(methoxycarbonyl)-3-pyridinyl]-1-piperazinecarboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a pyridinyl group and a methoxycarbonyl group, as well as a fluorine atom. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 4-[5-fluoro-6-(methoxycarbonyl)-3-pyridinyl]-1-piperazinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinyl Intermediate: The initial step involves the synthesis of the pyridinyl intermediate through a series of reactions, including halogenation and esterification.

    Piperazine Ring Formation: The pyridinyl intermediate is then reacted with piperazine under controlled conditions to form the piperazine ring.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction using appropriate fluorinating agents.

    Final Coupling Reaction: The final step involves coupling the piperazine derivative with 1,1-dimethylethyl ester to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and continuous flow processes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 4-[5-fluoro-6-(methoxycarbonyl)-3-pyridinyl]-1-piperazinecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,1-Dimethylethyl 4-[5-fluoro-6-(methoxycarbonyl)-3-pyridinyl]-1-piperazinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 4-[5-fluoro-6-(methoxycarbonyl)-3-pyridinyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethylethyl 4-[5-chloro-6-(methoxycarbonyl)-3-pyridinyl]-1-piperazinecarboxylate
  • 1,1-Dimethylethyl 4-[5-bromo-6-(methoxycarbonyl)-3-pyridinyl]-1-piperazinecarboxylate
  • 1,1-Dimethylethyl 4-[5-iodo-6-(methoxycarbonyl)-3-pyridinyl]-1-piperazinecarboxylate

Uniqueness

The uniqueness of 1,1-Dimethylethyl 4-[5-fluoro-6-(methoxycarbonyl)-3-pyridinyl]-1-piperazinecarboxylate lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them valuable in drug design and development.

Properties

Molecular Formula

C16H22FN3O4

Molecular Weight

339.36 g/mol

IUPAC Name

tert-butyl 4-(5-fluoro-6-methoxycarbonylpyridin-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(22)20-7-5-19(6-8-20)11-9-12(17)13(18-10-11)14(21)23-4/h9-10H,5-8H2,1-4H3

InChI Key

AHQSZGBODVLYMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(N=C2)C(=O)OC)F

Origin of Product

United States

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